molecular formula C12H16N2O B14899618 3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile

3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile

Cat. No.: B14899618
M. Wt: 204.27 g/mol
InChI Key: XYMFSFLAAQTYNM-UHFFFAOYSA-N
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Description

3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile is a benzonitrile derivative featuring a hydroxypropyl-methylamino moiety at the meta position of the aromatic ring. Its structure combines a polar hydroxypropyl group with a methyl-substituted amine, which may enhance solubility and biological interactions. The benzonitrile core is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or receptor modulation.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-[[3-hydroxypropyl(methyl)amino]methyl]benzonitrile

InChI

InChI=1S/C12H16N2O/c1-14(6-3-7-15)10-12-5-2-4-11(8-12)9-13/h2,4-5,8,15H,3,6-7,10H2,1H3

InChI Key

XYMFSFLAAQTYNM-UHFFFAOYSA-N

Canonical SMILES

CN(CCCO)CC1=CC(=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile typically involves the reaction of benzonitrile with 3-hydroxypropylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the reactants are combined in large-scale reactors under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile":

Basic Information

ChemSRC provides the compound's CAS number [1249411-98-0] along with its MSDS, properties, structure, formula, molecular weight, density, boiling point, and melting point .
Benchchem offers this chemical for sale and additional details may be available upon inquiry.

Because the available search results provide limited information regarding specific applications of "this compound," expanding the search to related compounds and their uses in scientific research may provide relevant context.

Analogous Compounds and Research Applications

The search results mention several related compounds and their applications in scientific research:

  • Annexin A2−S100A10 Protein Inhibition: An analog, 3-hydroxy-1-(2-hydroxypropyl)-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one, was studied as an inhibitor of the Annexin A2−S100A10 protein .
  • SphK1 and SphK2 Inhibitors: Guanidine-based SphK inhibitors with an oxadiazole ring were synthesized and studied for their structure-activity relationships . Benzonitrile was used in the synthesis of these inhibitors .
  • Furane Derivatives as ATAD2 Inhibitors: Furan derivatives are identified as inhibitors of ATAD2 .

Mechanism of Action

The mechanism of action of 3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 2: Functional Group Impact on Properties
Functional Group Effect on Solubility Reactivity Example Compound
Hydroxypropyl-methylamino High polarity → improved H₂O solubility Amenable to further alkylation Target compound
Pyrido[3,4-d]pyrimidinone Moderate polarity Participates in H-bonding Compound 59
Triethoxysilyl Hydrophobic Reactive toward silanol condensation compound

Research Findings

  • Structural-Activity Relationships (SAR): The hydroxypropyl group may enhance target engagement compared to bulkier substituents (e.g., pyrido[3,4-d]pyrimidinone), though cytotoxicity data is needed .
  • Regulatory Status : Unlike hydrochlorides in , the target compound lacks safety data in the provided evidence, necessitating further toxicological studies .

Biological Activity

3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile, a compound with the molecular formula C13_{13}H18_{18}N3_{3}O, is characterized by a unique structure that includes a benzonitrile moiety and a hydroxypropylamino side chain. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Molecular Weight : Approximately 204.27 g/mol
  • Functional Groups : Hydroxy group (-OH), amino group (-NH), and a benzonitrile group (-C≡N)

These functional groups enhance its reactivity and potential interactions with biological systems, suggesting possible pharmacological applications.

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 3-Aminobenzonitrile with 3-Hydroxypropylamine.
  • Solvents : Ethanol or methanol under reflux conditions.
  • Mechanism : Nucleophilic substitution leading to the formation of the desired product.

Purification techniques such as recrystallization or chromatography are employed to achieve high-purity compounds.

Enzyme Interactions

Research indicates that compounds similar to this compound may interact significantly with various enzymes and receptors due to their functional groups. This interaction could influence enzyme activity or modulate signal transduction pathways, making it a candidate for further pharmacological exploration.

Pharmacological Research

A review of related compounds suggests that this compound could serve as a scaffold for developing selective inhibitors targeting sphingosine kinases (SphK), which are implicated in various diseases including cancer and inflammation .

Research Findings and Case Studies

StudyFindings
Investigated potential interactions with biomolecules; suggested enzyme modulation capabilities.
Highlighted structural analogs as SphK inhibitors; potential for dual-targeting applications.
Evaluated antiproliferative effects on NSCLC cell lines; demonstrated significant cytotoxicity.

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